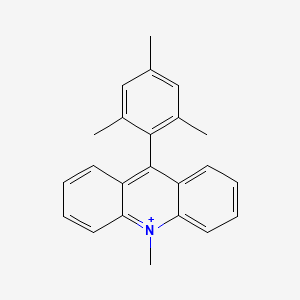

9-Mesityl-10-methylacridinium

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N/c1-15-13-16(2)22(17(3)14-15)23-18-9-5-7-11-20(18)24(4)21-12-8-6-10-19(21)23/h5-14H,1-4H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULZXNOVLBISGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70413022 | |

| Record name | 9-mesityl-10-methylacridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674783-96-1 | |

| Record name | 9-mesityl-10-methylacridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

9-Mesityl-10-methylacridinium Perchlorate: A Comprehensive Technical Guide for Researchers

An in-depth examination of the synthesis, properties, and photocatalytic applications of 9-Mesityl-10-methylacridinium Perchlorate, a powerful organocatalyst for modern organic chemistry.

This technical guide provides a detailed overview of this compound perchlorate, a prominent organic photocatalyst. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging its unique photoredox properties for a variety of chemical transformations. This document covers the compound's core properties, detailed experimental protocols for its synthesis and application, and visual representations of its mechanism of action and experimental workflows.

Core Properties

This compound perchlorate is a yellow, crystalline solid that has gained significant attention as a potent metal-free photocatalyst. Its efficacy stems from its strong oxidizing ability in the excited state, enabling a wide range of chemical reactions to be initiated by visible light.[1][2]

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₂ClNO₄ | [3] |

| Molecular Weight | 411.88 g/mol | |

| Appearance | Light yellow to amber to dark green powder/crystal | |

| Purity | >98.0% (HPLC) | |

| CAS Number | 674783-97-2 | [3] |

Crystal Structure

The crystal structure of this compound perchlorate has been determined by X-ray crystallography.[3]

| Crystal System | Monoclinic |

| Space Group | P 1 21/a 1 |

| Unit Cell Dimensions | a = 12.017 Å, b = 14.236 Å, c = 12.309 Å |

| α = 90°, β = 104.661°, γ = 90° |

Photocatalytic Properties

The photocatalytic activity of this compound perchlorate is dictated by its electrochemical and photophysical properties. Upon irradiation with visible light, it can engage in photoinduced electron transfer (PET) processes.[4]

| Property | Value | Reference |

| Excited State Reduction Potential | E*red ≈ +2.06 V vs SCE | [5] |

| Ground State Reduction Potential | Ered = -0.57 V vs SCE in MeCN | [5] |

| Absorption Maxima (λmax) | 360 nm, 423 nm in acetonitrile | [6] |

| Photocatalyst Activation Wavelength | ~450 nm (blue light) | [2] |

Experimental Protocols

Synthesis of this compound Perchlorate

This protocol is a synthesis of procedures described in the literature.[5][6]

Materials:

-

N-methylacridone

-

Mesitylmagnesium bromide (or Mesityllithium)

-

Anhydrous tetrahydrofuran (THF)

-

Perchloric acid (HClO₄), 70%

-

Diethyl ether

-

Ethanol

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend N-methylacridone in anhydrous THF.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of mesitylmagnesium bromide (or mesityllithium) in THF to the cooled suspension with stirring.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for one hour, then slowly warm to room temperature and stir for an additional 3 hours.

-

Quench the reaction by carefully adding water.

-

Acidify the mixture with 70% perchloric acid until a yellow precipitate forms.

-

Collect the precipitate by vacuum filtration and wash it with diethyl ether.

-

Purify the crude product by recrystallization from ethanol to yield this compound perchlorate as a yellow crystalline solid.[6]

-

Dry the purified product under vacuum.

Characterization: The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.[7]

General Protocol for a Photocatalytic Reaction

This protocol provides a general workflow for a typical photocatalytic reaction using this compound perchlorate.

Materials:

-

This compound perchlorate (photocatalyst)

-

Substrate

-

Reagent

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Visible light source (e.g., blue LEDs, ~450 nm)

-

Reaction vessel (e.g., Schlenk tube or vial)

Procedure:

-

In a reaction vessel, combine the substrate, reagent, and this compound perchlorate (typically 1-5 mol%).

-

Add the anhydrous solvent and stir the mixture to dissolve the components.

-

If the reaction is air-sensitive, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. For reactions requiring oxygen, the solution should be saturated with oxygen.[1]

-

Place the reaction vessel in front of a visible light source and begin irradiation with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, remove the light source and concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the desired product.

Visualizations

Photocatalytic Cycle

The following diagram illustrates the general mechanism of photocatalysis by this compound perchlorate, involving a photoinduced electron transfer process.

Caption: General photocatalytic cycle of this compound perchlorate.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a photocatalytic reaction.

Caption: A typical experimental workflow for a photocatalytic reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound Perchlorate | C23H22ClNO4 | CID 15953479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. RU2582126C1 - Method of producing 9-mesityl-10-methyl acridinium salt - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 9-Mesityl-10-methylacridinium tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 9-Mesityl-10-methylacridinium tetrafluoroborate, a prominent organic photocatalyst. The document details the core synthetic methodologies, experimental protocols, and relevant physicochemical data. Additionally, it visualizes the synthetic workflow and the catalyst's mechanism of action in photoredox catalysis.

Introduction

This compound tetrafluoroborate, often referred to as Fukuzumi's catalyst, is a powerful organic photoredox catalyst.[1] Its strong oxidizing ability in the excited state, coupled with its stability and solubility in organic solvents, makes it a valuable tool in a wide range of synthetic transformations.[2] These include anti-Markovnikov hydrofunctionalization of alkenes, cycloadditions, and C-H functionalization reactions.[2][3] This guide focuses on the practical synthesis of this important catalyst.

Synthetic Pathways

Several synthetic routes to this compound salts have been reported. The most common strategies involve the construction of the 9-mesitylacridine core followed by N-methylation, or the direct mesitylation of an N-methylated acridinium precursor.

Route 1: Mesitylation of an N-Methylacridinium Salt

A prevalent and efficient method involves the reaction of an N-methylacridinium salt with a mesitylating agent, such as mesitylmagnesium bromide or mesityllithium, followed by oxidation.[4] An electrochemical oxidation step offers a controlled and high-yielding approach to the final product.[4]

Route 2: Synthesis from N-Methylacridone

An alternative pathway commences with N-methylacridone, which is treated with a mesityl Grignard reagent. Subsequent treatment with a strong acid, such as perchloric acid or tetrafluoroboric acid, leads to dehydration and the formation of the desired acridinium salt.

Experimental Protocols

The following protocol is a composite procedure based on reported methods, particularly the electrochemical synthesis, and is adapted for the preparation of the tetrafluoroborate salt.

Synthesis of the 9-Mesityl-10-methyl-9,10-dihydroacridine Intermediate

Materials:

-

N-Methylacridinium iodide (or other suitable salt)

-

Magnesium turnings

-

2-Bromo-1,3,5-trimethylbenzene (Bromomesitylene)

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (for Grignard initiation)

Procedure:

-

Preparation of Mesitylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A small crystal of iodine is added. A solution of bromomesitylene in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating. Once the Grignard reaction has started, the remaining bromomesitylene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution is then cooled to room temperature.

-

Reaction with N-Methylacridinium Salt: The N-methylacridinium salt is suspended in anhydrous diethyl ether in a separate flask under a nitrogen atmosphere. The prepared mesitylmagnesium bromide solution is then added dropwise to this suspension at room temperature with vigorous stirring. The reaction mixture is stirred at room temperature until the N-methylacridinium salt is fully dissolved, indicating the formation of the 9-mesityl-10-methyl-9,10-dihydroacridine intermediate.

Electrochemical Oxidation to this compound tetrafluoroborate

Materials:

-

Crude 9-Mesityl-10-methyl-9,10-dihydroacridine intermediate

-

Ammonium tetrafluoroborate

-

Acetonitrile (anhydrous)

-

Platinum electrodes

-

Divided electrochemical cell with a porous separator (e.g., glass frit)

Procedure:

-

Preparation of the Electrolyte Solution: The diethyl ether is removed from the reaction mixture from step 3.1 under reduced pressure. The resulting residue containing the dihydroacridine intermediate is dissolved in anhydrous acetonitrile. Ammonium tetrafluoroborate is added as the supporting electrolyte and the source of the tetrafluoroborate counter-ion.

-

Electrochemical Oxidation: The electrolysis is carried out in a divided electrochemical cell. The anolyte consists of the solution of the dihydroacridine intermediate and ammonium tetrafluoroborate in acetonitrile. The catholyte is a solution of ammonium tetrafluoroborate in acetonitrile. A platinum foil or mesh is used as the anode and a platinum wire or foil is used as the cathode. The oxidation is performed at a controlled potential of approximately +0.61 V (vs. Ag/AgNO3) or in galvanostatic mode.[4] The electrolysis is continued until the required amount of charge has passed (approximately 2.1 F/mol).

-

Work-up and Purification: After the electrolysis is complete, the anolyte is collected, and the acetonitrile is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol or an acetonitrile/diethyl ether mixture, to yield this compound tetrafluoroborate as a crystalline solid.

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₃H₂₂BF₄N |

| Molecular Weight | 399.23 g/mol [5] |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | >80 °C (decomposes)[6] |

| Solubility | Soluble in acetonitrile, dichloromethane; sparingly soluble in water |

Spectroscopic Data (¹H NMR)

The following is the reported ¹H NMR data for the analogous perchlorate salt, which is expected to be very similar for the tetrafluoroborate salt.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.89 | m | 2H | Acridinium-H |

| 8.46 | m | 2H | Acridinium-H |

| 7.93 | m | 2H | Acridinium-H |

| 7.76 | m | 2H | Acridinium-H |

| 7.26 | s | 2H | Mesityl-H |

| 4.94 | s | 3H | N-CH₃ |

| 1.68 | s | 6H | Mesityl-CH₃ (ortho) |

| 1.46 | s | 3H | Mesityl-CH₃ (para) |

Solvent: DMSO-d₆[4]

Mandatory Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound tetrafluoroborate.

Photocatalytic Cycle

Caption: Generalized photocatalytic cycle of this compound salts.

References

- 1. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]

- 2. Buy this compound tetrafluoroborate | 1442433-71-7 [smolecule.com]

- 3. Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RU2582126C1 - Method of producing 9-mesityl-10-methyl acridinium salt - Google Patents [patents.google.com]

- 5. This compound tetrafluoroborate | C23H22BF4N | CID 71816562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound tetrafluoroborate | 1442433-71-7 [chemicalbook.com]

The Fukuzumi Catalyst: An In-Depth Mechanistic Guide for Researchers

Abstract

The 9-mesityl-10-methylacridinium ion (Acr⁺–Mes), commonly known as the Fukuzumi catalyst, has emerged as a powerhouse in the field of organic photoredox catalysis.[1][2] Its efficacy stems from a unique photoinduced electron transfer mechanism that generates a long-lived charge-separated state, enabling it to catalyze a wide array of chemical transformations with high efficiency.[1][3] This technical guide provides a comprehensive overview of the catalyst's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

The catalytic prowess of the Fukuzumi catalyst is rooted in its ability to form a potent, long-lived electron-transfer state upon photoexcitation.[1][3] This process circumvents the rapid charge recombination that often plagues other photocatalysts, thereby allowing for efficient single-electron transfer (SET) to or from a substrate.

Photoexcitation and Intramolecular Electron Transfer

Upon irradiation with visible light, the Fukuzumi catalyst (Acr⁺–Mes) absorbs a photon, promoting it to an electronically excited state.[4] This is followed by a rapid intramolecular electron transfer from the electron-rich mesityl (Mes) moiety to the electron-deficient acridinium (Acr⁺) core.[5][6] This charge separation results in the formation of the key catalytic intermediate: the electron-transfer state, denoted as Acr•–Mes•⁺.[1]

The Long-Lived Electron-Transfer State

The remarkable feature of the Acr•–Mes•⁺ state is its exceptionally long lifetime, which can extend to hours at low temperatures.[3] This longevity is attributed to the steric hindrance provided by the bulky mesityl group, which is orthogonally oriented with respect to the acridinium plane. This geometric arrangement minimizes the electronic coupling between the Acr• radical and the Mes•⁺ radical cation, thereby slowing down the charge recombination process.[1] This extended lifetime is a critical factor that allows the catalyst to efficiently engage with substrates.

Dual Redox Activity

The Acr•–Mes•⁺ state is a potent redox species, capable of acting as both a strong oxidizing agent and a reducing agent.[2][7]

-

Oxidative Pathway: The Mes•⁺ moiety is a powerful oxidant, capable of abstracting an electron from a wide range of organic substrates, even those with high oxidation potentials.[7]

-

Reductive Pathway: The Acr• moiety is a strong reductant, readily donating an electron to a suitable substrate.

This dual reactivity allows the Fukuzumi catalyst to participate in both oxidative and reductive quenching cycles, significantly broadening its applicability in organic synthesis.

Quantitative Data

The photophysical and electrochemical properties of the Fukuzumi catalyst and its derivatives are crucial for understanding its reactivity and for designing new photocatalytic systems.

Table 1: Redox Potentials of Fukuzumi Catalysts and Related Derivatives

| Catalyst | E_red (V vs. SCE) in MeCN | E_ox (V vs. SCE) in MeCN | Reference(s) |

| Acr⁺–Mes | -0.57 | +2.06 | [7] |

| Acr⁺–Xyl | -0.55 | +2.15 | [7] |

| Acr⁺–XylF | -0.53 | +2.20 | [7] |

| Acr⁺–XylCl | -0.53 | +2.21 | [7] |

Note: Xyl denotes a xylyl substituent.

Table 2: Photophysical Properties of Fukuzumi Catalysts

| Catalyst | Fluorescence Quantum Yield (Φ_F) in MeCN | Fluorescence Lifetime (τ_F) in ns | Reference(s) |

| Acr⁺–Mes | 0.04 | - | [7] |

| Acr⁺–Xyl | 0.26 | - | [7] |

| Acr⁺–XylF | 0.56 | - | [7] |

| Acr⁺–XylCl | 0.65 | - | [7] |

| Mes-AcrBF₄ in DCE | 0.08 | 6.40 ± 0.03 | [5] |

Note: The fluorescence lifetime for Acr⁺–Mes derivatives was not explicitly found in the provided search results.

Experimental Protocols

The elucidation of the Fukuzumi catalyst's mechanism has been made possible through a combination of spectroscopic and electrochemical techniques.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique used to detect and characterize short-lived excited states and reaction intermediates.

-

Objective: To observe the formation and decay of the electron-transfer state (Acr•–Mes•⁺).

-

Instrumentation: A pump-probe setup is typically employed. A femtosecond or nanosecond laser pulse (pump) excites the sample, and a second, time-delayed broadband light pulse (probe) measures the change in absorption.[8][9]

-

Typical Procedure:

-

A solution of the Fukuzumi catalyst in a suitable solvent (e.g., acetonitrile) is placed in a cuvette.

-

The sample is excited with a laser pulse at a wavelength where the catalyst absorbs (e.g., 450 nm).[5]

-

The transient absorption spectrum is recorded at various time delays after the pump pulse.

-

The formation of the Acr•–Mes•⁺ state is identified by its characteristic absorption bands.[7] The decay kinetics of these bands provide information about the lifetime of the electron-transfer state.

-

Laser Flash Photolysis

Laser flash photolysis is used to study the kinetics of photochemical reactions on the microsecond to second timescale.

-

Objective: To determine the kinetics of reactions involving the electron-transfer state and to identify transient intermediates.[10][11]

-

Instrumentation: A high-energy pulsed laser is used for excitation, and a monitoring light source (e.g., a xenon lamp) and a fast detector (e.g., a photomultiplier tube) are used to record the time-resolved absorption changes at a specific wavelength.[11]

-

Typical Procedure:

-

A solution of the Fukuzumi catalyst and substrate is prepared and deoxygenated.

-

The solution is irradiated with a laser pulse.

-

The change in absorbance at a characteristic wavelength for a transient species is monitored over time.

-

The kinetic data is analyzed to determine rate constants for electron transfer, quenching, and other reaction steps.

-

Stern-Volmer Analysis

Stern-Volmer analysis is a kinetic method used to study the quenching of a fluorophore's excited state by other chemical species.[12][13]

-

Objective: To determine the rate constants of electron transfer from various substrates to the excited state of the Fukuzumi catalyst.[5]

-

Methodology: The fluorescence intensity or lifetime of the Fukuzumi catalyst is measured in the presence of varying concentrations of a quencher (the substrate). The data is then plotted according to the Stern-Volmer equation:

I₀ / I = 1 + K_SV * [Q]

where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively, K_SV is the Stern-Volmer constant, and [Q] is the quencher concentration.[12]

-

Typical Procedure:

-

A series of solutions containing a fixed concentration of the Fukuzumi catalyst and varying concentrations of the substrate are prepared.

-

The fluorescence emission spectrum of each solution is recorded upon excitation at a suitable wavelength.

-

The fluorescence intensity at the emission maximum is plotted against the substrate concentration according to the Stern-Volmer equation.

-

The slope of the resulting linear plot gives the Stern-Volmer constant, K_SV. The bimolecular quenching rate constant (k_q) can then be calculated if the fluorescence lifetime (τ₀) in the absence of the quencher is known (K_SV = k_q * τ₀).[5]

-

Conclusion

The Fukuzumi catalyst, this compound ion, represents a significant advancement in organic photoredox catalysis. Its mechanism, centered around a long-lived and highly energetic electron-transfer state, provides a powerful platform for a diverse range of chemical transformations. A thorough understanding of its photophysical properties, redox potentials, and the kinetics of its reactions, as detailed in this guide, is paramount for the rational design and optimization of novel synthetic methodologies. The experimental protocols outlined herein serve as a practical foundation for researchers seeking to harness the full potential of this remarkable catalyst in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 3. researchgate.net [researchgate.net]

- 4. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01364B [pubs.rsc.org]

- 5. Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. edinst.com [edinst.com]

- 11. Measurements with Nanosecond Laser Flash Photolysis Instrumentation - Ruđer Bošković Institute [irb.hr]

- 12. pubs.acs.org [pubs.acs.org]

- 13. edinst.com [edinst.com]

photophysical properties of 9-Mesityl-10-methylacridinium

An In-depth Technical Guide on the Photophysical Properties of 9-Mesityl-10-methylacridinium

Introduction

This compound, often abbreviated as Acr⁺–Mes, is a prominent organic photoredox catalyst highly valued in synthetic chemistry. Its unique molecular architecture, featuring an electron-accepting acridinium core orthogonally substituted with an electron-donating mesityl group, prevents π-conjugation between the two moieties in the ground state.[1][2] This arrangement is crucial for its remarkable photophysical properties, including the formation of a long-lived, high-energy electron-transfer state upon photoexcitation.[2][3][4] This guide provides a comprehensive overview of its core photophysical characteristics, experimental methodologies for their determination, and its mechanistic pathways in photocatalysis, tailored for researchers and professionals in drug development and chemical sciences.

Core Photophysical Properties

Upon absorption of visible light, this compound undergoes a series of photophysical processes, transitioning through distinct excited states. Initially, a locally excited (LE) singlet state is formed on the acridinium chromophore.[5] In polar solvents, this LE state rapidly converts to an intramolecular charge-transfer (CT) state, where an electron has moved from the mesityl donor to the acridinium acceptor.[4][5] This CT state is responsible for the compound's fluorescence and can undergo intersystem crossing to form a locally excited triplet state, which is a key intermediate in its photocatalytic cycles.[5]

Spectroscopic and Photophysical Data

The key photophysical parameters of this compound perchlorate in acetonitrile (MeCN) are summarized in the tables below.

Table 1: Spectroscopic Properties

| Property | Value | Reference |

| Absorption Maximum (λabs) | ~450 nm | [4] |

| Emission Maximum (λem) | ~500 nm | [1] |

| Stokes Shift | ~50 nm | Calculated |

Table 2: Excited State Properties

| Property | Value | Conditions | Reference |

| Singlet State | Locally Excited (LE) & Charge Transfer (CT) | Polar Solvents | [5] |

| CT State Lifetime (τCT) | Nanosecond timescale | Fluid Solution | [5] |

| Triplet State Lifetime (τT) | ~30 µs | Room Temp, Deoxygenated | [4][5] |

| Triplet State Lifetime (τT) | ~5 ms | 77 K, Ethanol Glass | [5] |

| Triplet Formation Quantum Yield (ΦT) | 0.38 | - | [5] |

| Electron-Transfer (ET) State Energy | 2.37 eV | - | [2][3][4] |

| ET State Lifetime | Up to 2 hours | 203 K | [2][3][4] |

Table 3: Redox Potentials

| Property | Value (vs. SCE) | Solvent | Reference |

| One-Electron Reduction (Ered) | -0.57 V | MeCN | [1] |

| One-Electron Oxidation (Eox) of Mesitylene | +1.88 V | - | [2] |

Photophysical Pathways and Mechanisms

The utility of this compound as a photocatalyst stems from its ability to operate via two distinct mechanisms: Type I (electron transfer) and Type II (energy transfer), making it a versatile dual-action sensitizer.[6][7]

General Photophysical Transitions

Upon photoexcitation, the molecule transitions from the ground state (S₀) to a locally excited singlet state (¹LE), which is in thermal equilibrium with a charge-transfer singlet state (¹CT).[5] This ¹CT state can either decay back to the ground state via fluorescence or undergo intersystem crossing (ISC) to populate a long-lived locally excited triplet state (³LE), the key intermediate for Type II photosensitization.[5]

Type I: Electron-Transfer Photooxygenation

For substrates with oxidation potentials below ~1.5 V, a Type I mechanism dominates.[6] Photoexcitation directly populates the powerful electron-transfer (ET) state (Acr•–Mes•⁺). The mesityl radical cation (Mes•⁺) moiety is a potent oxidant capable of abstracting an electron from a suitable substrate (S), while the acridinyl radical (Acr•) moiety is a reductant. This pathway is crucial for initiating radical reactions.

Type II: Singlet Oxygen Photooxygenation

With substrates that have high oxidation potentials, the catalyst follows a Type II pathway.[6] The photo-generated triplet state of the acridinium catalyst possesses sufficient energy to undergo an energy transfer process with ground-state molecular oxygen (³O₂). This transfer generates highly reactive singlet oxygen (¹O₂), which then reacts with the substrate, typically through ene reactions or [4+2] cycloadditions.[5][6]

Experimental Protocols

The characterization of this compound's photophysical properties relies on a suite of standard and advanced spectroscopic techniques.

UV-Visible Absorption Spectroscopy

-

Objective: To determine the ground-state absorption spectrum and molar extinction coefficients.

-

Methodology: A solution of the compound in a spectroscopic-grade solvent (e.g., acetonitrile) is prepared at a known concentration (typically 10⁻⁵ to 10⁻⁶ M). The absorbance is measured across a range of wavelengths (e.g., 250-600 nm) using a dual-beam spectrophotometer. The path length of the cuvette is typically 1 cm.

Steady-State Fluorescence Spectroscopy

-

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (Φf).

-

Methodology: The sample is excited at a wavelength within its absorption band (e.g., 430 nm). The emission is scanned over a longer wavelength range. For quantum yield determination, a comparative method is often used.[8] The integrated fluorescence intensity of the sample is compared to that of a well-characterized standard (e.g., quinine sulfate or 9,10-diphenylanthracene) under identical experimental conditions (excitation wavelength, slit widths, detector). The quantum yield is calculated using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. For accurate results, absorbance should be kept low (<0.1) to avoid inner filter effects.

Time-Resolved Spectroscopy

-

Objective: To measure the lifetimes of excited states (singlet, triplet, and ET states).

-

Methodology:

-

Time-Correlated Single Photon Counting (TCSPC): Used for measuring nanosecond-scale fluorescence lifetimes (¹CT state). The sample is excited by a high-repetition-rate pulsed laser, and the time delay between the excitation pulse and the detection of the first emitted photon is recorded repeatedly to build a decay histogram.

-

Nanosecond Transient Absorption (Laser Flash Photolysis): Used for measuring microsecond-scale lifetimes (³LE state). The sample is excited with a short, high-energy laser pulse. The change in absorbance of the sample is then monitored over time using a second, weaker probe light source, allowing for the detection of transient species like triplet states and radical ions.[1][2]

-

Electrochemistry

-

Objective: To determine the ground-state reduction and oxidation potentials.

-

Methodology: Cyclic voltammetry (CV) is the standard technique. A three-electrode setup (working, reference, and counter electrodes) is used in a solution of the compound with a supporting electrolyte. The potential is swept, and the resulting current is measured to identify the potentials at which reduction and oxidation occur.[1]

Conclusion

This compound possesses a unique set of photophysical properties that establish it as a premier organic photocatalyst. Its strong visible-light absorption, high triplet yield, and ability to form a potent, long-lived electron-transfer state allow it to efficiently mediate a broad range of chemical transformations through both electron and energy transfer mechanisms. A thorough understanding of these fundamental properties, determined through the experimental protocols outlined, is essential for its effective application in designing innovative synthetic methodologies in pharmaceutical and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound tetrafluoroborate | 1442433-71-7 [smolecule.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

The Electron-Transfer State of Fukuzumi's Catalyst: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of photoredox catalysis, the work of Professor Shunichi Fukuzumi has been pivotal, particularly in the development of potent organic photocatalysts. Among these, acridinium-based catalysts, notably 9-mesityl-10-methylacridinium ion (Acr⁺-Mes), have emerged as powerful tools for a wide range of organic transformations.[1] The efficacy of these catalysts lies in their ability to form a long-lived electron-transfer (ET) or charge-shift state upon photoexcitation. This guide provides an in-depth technical overview of the electron-transfer state of Fukuzumi's catalyst, focusing on its core characteristics, the experimental methods used for its study, and its role in photocatalytic cycles.

The this compound (Acr⁺-Mes) Ion: A Premier Organic Photocatalyst

The Acr⁺-Mes cation is a donor-acceptor dyad where the acridinium moiety acts as the photoacceptor and the sterically hindered mesityl group serves as the electron donor.[2] Upon visible light irradiation, an intramolecular electron transfer occurs, generating a charge-separated state, Acr•-Mes•⁺.[2] This ET state is the cornerstone of the catalyst's reactivity, possessing both a highly oxidizing mesityl radical cation moiety and a reducing acridinyl radical moiety.[2]

Synthesis of this compound Perchlorate

A common synthesis route involves the reaction of N-methylacridone with mesityllithium or a mesityl Grignard reagent, followed by treatment with perchloric acid to yield the perchlorate salt.[3][4]

A representative synthetic protocol is as follows: [5]

-

In a dry round-bottom flask under an inert atmosphere, anhydrous ether (80 mL) is cooled to -78 °C.

-

A solution of 1.7 M tert-butyllithium in pentane (18.4 mL, 31 mmol) is added dropwise.

-

2-bromo-1,3,5-trimethylbenzene (2.3 mL, 15.5 mmol) is then added dropwise, and the solution is stirred for 30 minutes.

-

N-methylacridone (2.5 g, 12 mmol) is added rapidly.

-

The reaction mixture is stirred for one hour at -78 °C and then allowed to warm to room temperature and stirred for three days.

-

A 10% w/v sodium carbonate solution (~50 mL) is slowly added, followed by 150 mL of ether.

-

The organic layer is separated, washed with brine, dried over magnesium sulfate, filtered, and concentrated.

-

The resulting solid is dissolved in a minimum amount of ethyl acetate and treated with a few drops of 71% perchloric acid to induce precipitation.

-

The yellow precipitate of this compound perchlorate is collected by vacuum filtration.

Quantitative Data on the Electron-Transfer State

The photophysical and electrochemical properties of Fukuzumi's catalysts are crucial for understanding their reactivity. The following table summarizes key quantitative data for Acr⁺-Mes and related derivatives.

| Parameter | Catalyst | Value | Solvent | Reference(s) |

| Ground State Reduction Potential (Ered) | Acr⁺-Mes | -0.57 V vs SCE | MeCN | [6] |

| Acr⁺–Xyl | -0.55 V vs SCE | MeCN | [6] | |

| Acr⁺–XylCl | -0.53 V vs SCE | MeCN | [6] | |

| Acr⁺–XylF | -0.53 V vs SCE | MeCN | [6] | |

| Ground State Oxidation Potential (Eox) | Acr⁺-Mes | +2.06 V vs SCE | MeCN | [6] |

| Acr⁺–Xyl | +2.15 V vs SCE | MeCN | [6] | |

| Acr⁺–XylF | +2.20 V vs SCE | MeCN | [6] | |

| Acr⁺–XylCl | +2.21 V vs SCE | MeCN | [6] | |

| Excited State Properties | ||||

| Quantum Yield of ET State Formation (ΦET) | Acr⁺-Mes | ~0.98 | MeCN | [2] |

| Lifetime of ET State | Acr⁺-Mes | 2 h at 203 K | MeCN | [2] |

| Acr⁺-Mes | 30 µs (triplet) at RT | EtOH | [7] | |

| Fluorescence Quantum Yield (ΦF) | Acr⁺-Mes | 0.08 | MeCN | [8] |

| Fluorescence Lifetime (τF) | Acr⁺-Mes | 6.4 ns | MeCN | [8] |

| Photocatalytic Reaction Quantum Yield (ΦR) | Bromination of 1,3,5-trimethoxybenzene | 4.8% | MeCN | [9] |

| Anti-Markovnikov Hydroalkoxylation | ~1.7% | MeCN | [8] |

Experimental Protocols

Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to determine the ground state redox potentials of the photocatalyst.

Methodology: [6]

-

Instrumentation: A standard three-electrode electrochemical cell is used, connected to a potentiostat.

-

Working Electrode: Glassy carbon or platinum electrode.

-

Reference Electrode: Saturated calomel electrode (SCE) or Ag/AgCl electrode.

-

Counter Electrode: Platinum wire.

-

Electrolyte Solution: A solution of the catalyst (typically 0.1-1.0 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetra-n-butylammonium perchlorate, TBAP).

-

Procedure: The solution is deaerated by bubbling with an inert gas (e.g., argon) for at least 15 minutes. The potential is then swept from an initial value to a final value and back at a specific scan rate (e.g., 100 mV/s). The resulting current is measured as a function of the applied potential. The half-wave potentials (E1/2) for the oxidation and reduction processes are determined from the voltammogram.

Transient Absorption Spectroscopy (TAS)

Transient absorption spectroscopy is a powerful technique to directly observe the electron-transfer state and other transient intermediates.

-

Instrumentation: A pump-probe transient absorption spectrometer. A femtosecond or nanosecond laser system is used to generate the pump and probe pulses.

-

Pump Pulse: An excitation pulse (e.g., 390-430 nm) is used to photoexcite the catalyst solution.

-

Probe Pulse: A broadband white-light continuum pulse is used to probe the absorption changes of the sample at different time delays after the pump pulse.

-

Sample Preparation: A solution of the catalyst in a suitable solvent (e.g., deaerated acetonitrile) is placed in a quartz cuvette.

-

Procedure: The pump pulse excites the sample, and the probe pulse measures the transient absorption spectrum at various time delays. The difference in the absorption spectrum before and after the pump pulse (ΔA) is recorded. The decay kinetics of the transient species can be monitored at specific wavelengths to determine their lifetimes.

Quantum Yield Measurement

The quantum yield (Φ) of a photocatalytic reaction quantifies its efficiency.

Methodology: [9]

-

Light Source: A monochromatic light source, such as a laser or a lamp with a bandpass filter, is used to irradiate the reaction mixture.

-

Actinometry: The photon flux of the light source is determined using a chemical actinometer (e.g., potassium ferrioxalate) or a calibrated photodiode.

-

Reaction Monitoring: The progress of the photocatalytic reaction is monitored over time by a suitable analytical technique (e.g., GC, HPLC, or NMR spectroscopy) to determine the rate of product formation.

-

Calculation: The quantum yield is calculated as the ratio of the number of moles of product formed to the number of moles of photons absorbed by the photocatalyst. For photocatalytic reactions, an apparent quantum yield is often reported, which is the ratio of the rate of product formation to the incident photon flux.

Visualizing the Electron-Transfer Process

General Photocatalytic Cycle

The following diagram illustrates the fundamental steps in a photocatalytic reaction mediated by Fukuzumi's catalyst.

Caption: General photocatalytic cycle of Acr⁺-Mes.

Photocatalytic Oxygenation of an Aromatic Substrate

This diagram details the mechanism for the aerobic oxygenation of an aromatic substrate, a common application of Fukuzumi's catalyst.

Caption: Photocatalytic oxygenation of an aromatic substrate.

Anti-Markovnikov Hydroalkoxylation of an Alkene

This workflow illustrates the key steps in the anti-Markovnikov hydroalkoxylation of an alkene, showcasing the versatility of the catalyst.

Caption: Workflow for anti-Markovnikov hydroalkoxylation.

Conclusion

Fukuzumi's acridinium-based photocatalysts, particularly this compound ion, represent a significant advancement in the field of organic photoredox catalysis. The formation of a long-lived and energetically potent electron-transfer state upon photoexcitation is the key to their remarkable reactivity. This guide has provided a comprehensive overview of the synthesis, quantitative properties, and experimental characterization of this pivotal catalyst. The detailed photocatalytic cycles, visualized through diagrams, offer a clear understanding of the mechanistic pathways involved in various organic transformations. For researchers and professionals in drug development and related scientific fields, a thorough understanding of the principles and methodologies outlined herein is essential for harnessing the full potential of these powerful catalytic systems.

References

- 1. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy this compound Perchlorate (EVT-466193) | 674783-97-2 [evitachem.com]

- 4. RU2582126C1 - Method of producing 9-mesityl-10-methyl acridinium salt - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dspace.ewha.ac.kr [dspace.ewha.ac.kr]

- 10. researchgate.net [researchgate.net]

discovery of 9-Mesityl-10-methylacridinium as a photocatalyst

An In-depth Technical Guide to 9-Mesityl-10-methylacridinium: A Pioneering Organic Photocatalyst

Introduction

The advent of photoredox catalysis has revolutionized modern organic synthesis, offering novel pathways for bond formation under mild conditions. While many initial systems relied on expensive and precious transition metals like iridium and ruthenium, the field has seen a significant shift towards the development of sustainable and cost-effective organic photocatalysts. Among these, the this compound ion (often abbreviated as Acr⁺-Mes) has emerged as a particularly powerful and versatile catalyst. Its discovery and development have been pivotal, largely due to its unique photophysical properties, including a long-lived and highly energetic electron-transfer state.

This technical guide provides a comprehensive overview of this compound perchlorate, tailored for researchers, chemists, and professionals in drug development. It covers the catalyst's discovery, synthesis, photophysical properties, catalytic mechanism, and key applications, complete with detailed experimental protocols and data presented for clarity and practical use.

Discovery and Development

The unique photocatalytic capabilities of the this compound ion were brought to the forefront by the foundational work of Professor Shunichi Fukuzumi and later popularized and expanded upon by Professor David Nicewicz. A key discovery was that upon photoexcitation, the molecule forms an electron-transfer (ET) state, which has a remarkably long lifetime (e.g., 2 hours at 203 K) and high energy (2.37 eV).[1][2] This long-lived charge-separated state is generated through a single-step photoinduced electron transfer from the mesityl group to the acridinium moiety.[1][2] This property makes Acr⁺-Mes an exceptionally potent photooxidant, capable of activating a wide range of substrates that are inaccessible to many other photocatalysts.[3]

Synthesis of this compound Perchlorate

The traditional synthesis of acridinium salts involves the addition of an organometallic nucleophile to an acridone precursor.[4] The following is a representative protocol adapted from literature procedures for the synthesis of this compound perchlorate from N-methylacridone.[5]

Experimental Protocol: Synthesis

Materials and Equipment:

-

N-methylacridone

-

Mesitylmagnesium bromide (prepared from 2-bromo-1,3,5-trimethylbenzene and magnesium turnings or purchased as a solution)

-

Anhydrous tetrahydrofuran (THF)

-

Perchloric acid (HClO₄), 70% aqueous solution

-

Diethyl ether

-

Round-bottom flask, condenser, magnetic stirrer, and heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add N-methylacridone (1.0 eq).

-

Solvent Addition: Add anhydrous THF to the flask to dissolve the N-methylacridone.

-

Grignard Addition: Under a positive pressure of nitrogen, slowly add a solution of mesitylmagnesium bromide (1.5 eq) in THF to the reaction mixture at room temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Acidification: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add 70% perchloric acid (2.0 eq). Caution: Perchloric acid is a strong oxidizing agent and should be handled with extreme care. This step is highly exothermic and results in the formation of the product as a precipitate.

-

Isolation: Stir the resulting suspension at room temperature for 30 minutes. Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the collected solid sequentially with cold THF and diethyl ether to remove unreacted starting materials and byproducts.

-

Drying: Dry the resulting bright yellow powder under vacuum to yield this compound perchlorate. The product can be further purified by recrystallization if necessary.

Photophysical and Electrochemical Properties

The efficacy of Acr⁺-Mes as a photocatalyst stems from its distinct electronic properties. Upon irradiation with visible light (typically blue LEDs, ~450 nm), it is promoted to a locally excited singlet state (LEˢ), which rapidly undergoes intramolecular charge transfer to form a charge-transfer singlet state (CTˢ).[3] This CT state can then undergo intersystem crossing to a long-lived triplet state (CTᵀ), which is the key reactive species in many catalytic cycles.[6] This triplet state possesses both a highly oxidizing mesityl radical cation moiety and a reducing acridinyl radical moiety.[7]

| Property | Value | Reference |

| Absorption Maximum (λmax) | ~430 nm | [8] |

| Emission Maximum (λem) | ~517 nm | [8] |

| One-Electron Reduction Potential (Ered) | -0.57 V vs SCE in MeCN | [9] |

| One-Electron Oxidation Potential (Eox) | +2.06 V vs SCE in MeCN | [9] |

| Excited State Reduction Potential (Ered)* | +2.32 V vs SCE | [10] |

| Excited State Energy | 2.37 eV | [1][2] |

| Excited State Lifetime (Triplet) | ~30 µs (in absence of O₂) | [6] |

| Singlet Oxygen Quantum Yield | High | [6] |

Note: Potentials are reported versus the Saturated Calomel Electrode (SCE) in acetonitrile (MeCN). Values can vary slightly depending on the solvent and experimental conditions.

Mechanism of Photocatalysis

The general photocatalytic cycle of Acr⁺-Mes involves the single-electron oxidation of a substrate. The catalyst is a potent photooxidant capable of oxidizing substrates with oxidation potentials lower than its excited-state reduction potential (+2.32 V vs SCE).[10]

Cycle Description:

-

Excitation: The ground state catalyst (Acr⁺-Mes) absorbs a photon of visible light to form the electronically excited state ([Acr⁺-Mes]*).

-

Single-Electron Transfer (SET): The excited state catalyst, being a powerful oxidant, accepts an electron from a suitable substrate (S), generating the substrate radical cation (S•⁺) and the reduced acridinyl radical (Acr•-Mes).

-

Substrate Reaction: The highly reactive substrate radical cation (S•⁺) undergoes further chemical transformation to form the desired product (P).

-

Catalyst Regeneration: The reduced catalyst (Acr•-Mes) must be oxidized back to its ground state to complete the catalytic cycle. This can occur through various pathways, often involving the reduction of an intermediate or a terminal oxidant in the reaction mixture.

Applications in Organic Synthesis

Acr⁺-Mes has been successfully employed in a wide array of organic transformations. Its high oxidizing power makes it particularly suitable for reactions involving the generation of radical cations from challenging substrates.

Anti-Markovnikov Hydrofunctionalization of Alkenes

One of the hallmark applications of Acr⁺-Mes is in the anti-Markovnikov hydrofunctionalization of alkenes.[3] This methodology allows for the addition of various nucleophiles (e.g., water, alcohols, carboxylic acids, amines) to the less substituted carbon of a double bond, a regiochemical outcome that is complementary to traditional acid-catalyzed methods.[3]

| Substrate | Nucleophile | Product | Yield (%) | Reference |

| Styrene | Methanol | 2-Methoxy-1-phenylethane | 85 | [3] |

| 1-Octene | Acetic Acid | Octyl acetate | 78 | [3] |

| Anethole | Thiophenol | Anti-Markovnikov Adduct | 95 | [3] |

Photooxygenation Reactions

The catalyst can act as a dual sensitizer, capable of both electron-transfer and energy-transfer pathways. In the presence of molecular oxygen, it can generate singlet oxygen (¹O₂) via energy transfer (Type II photooxygenation) or initiate radical-based oxidation via electron transfer (Type I photooxygenation).[11][12] This has been applied to the oxygenation of alkenes and electron-rich aromatic compounds.[7][11]

General Experimental Protocol for a Photocatalytic Reaction

The following is a generalized procedure for an anti-Markovnikov hydrofunctionalization reaction.

Procedure:

-

Preparation: In a reaction vial equipped with a magnetic stir bar, combine the alkene substrate (1.0 eq), the nucleophile (1.5-3.0 eq), and this compound perchlorate (1-2 mol%).

-

Solvent: Add the appropriate anhydrous solvent (e.g., acetonitrile, dichloromethane) to achieve the desired concentration (typically 0.1 M).

-

Degassing: Seal the vial with a septum and degas the solution by sparging with an inert gas (argon or nitrogen) for 15-30 minutes to remove oxygen, which can quench the excited state of the catalyst.

-

Irradiation: Place the reaction vial approximately 5-10 cm from a light source (e.g., a 24 W blue LED lamp) and begin stirring. To maintain a constant temperature, a fan should be directed at the reaction setup.

-

Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or GC-MS.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Conclusion

This compound has established itself as a cornerstone of organic photoredox catalysis. Its high excited-state oxidizing power, coupled with its ready availability and operational simplicity, provides a powerful platform for a wide range of synthetic transformations. For researchers and drug development professionals, this catalyst offers a valuable tool for accessing novel chemical space and developing more efficient and sustainable synthetic routes. The continued exploration of acridinium-based photocatalysts promises to further expand the boundaries of what is possible in modern organic chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Electron-transfer state of this compound ion with a much longer lifetime and higher energy than that of the natural photosynthetic reaction center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RU2582126C1 - Method of producing 9-mesityl-10-methyl acridinium salt - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design and application of aminoacridinium organophotoredox catalysts - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08524F [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

The Pivotal Role of the Mesityl Group in Acridinium Photocatalysts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of photoredox catalysis has revolutionized modern organic synthesis, offering green and efficient pathways for the construction of complex molecular architectures. Among the arsenal of organic photocatalysts, acridinium salts have emerged as a powerhouse, largely due to their high excited-state reduction potentials and tunable photophysical properties. A key structural feature in many of the most successful acridinium photocatalysts is the 9-mesityl group. This in-depth technical guide elucidates the critical role of the mesityl group, detailing its influence on the catalyst's photochemistry, stability, and synthetic utility, with a focus on applications relevant to drug development.

The Core Function: Enabling a Long-Lived Charge-Transfer State

The primary role of the mesityl group in 9-mesityl-10-methylacridinium (Acr⁺-Mes) and its derivatives is to facilitate the formation of a long-lived charge-transfer (CT) or electron-transfer (ET) state upon photoexcitation.[1] This is a critical feature that underpins their high efficiency as photocatalysts.

Upon absorption of visible light, the acridinium core is promoted to a locally excited singlet state (¹LE). In acridinium ions bearing a mesityl group at the 9-position, a rapid intramolecular electron transfer occurs from the electron-rich mesityl group to the photoexcited acridinium moiety.[1] This process generates a charge-transfer state (¹CT), where the acridinium core is reduced to an acridinyl radical and the mesityl group is oxidized to a mesityl radical cation. The near-orthogonal orientation of the mesityl group with respect to the acridinium plane, a consequence of steric hindrance from the ortho-methyl groups, minimizes electronic coupling between the donor and acceptor moieties, which in turn slows down the charge recombination and extends the lifetime of this crucial charge-separated state.[2] This long lifetime is paramount for the photocatalyst to engage in bimolecular reactions with substrates.

Steric and Electronic Effects of the Mesityl Group

The unique properties imparted by the mesityl group are a direct consequence of its steric bulk and electronic nature.

-

Steric Hindrance: The two ortho-methyl groups on the mesityl ring play a crucial steric role. They force the mesityl ring to adopt a nearly perpendicular orientation relative to the planar acridinium core.[2] This geometric constraint is vital for:

-

Inhibiting Degradation: The steric bulk shields the electron-deficient acridinium core from nucleophilic attack, a common degradation pathway for acridinium salts lacking such bulky substituents.[3]

-

Promoting a Long-Lived CT State: As mentioned, the orthogonal arrangement minimizes orbital overlap, slowing the back electron transfer and thereby increasing the lifetime of the charge-separated state.[4]

-

-

Electron-Donating Character: The three methyl groups on the mesityl ring are electron-donating, making the mesityl moiety an effective electron donor. This property is fundamental to the formation of the charge-transfer state, as it provides the electron that is transferred to the photoexcited acridinium core.

Quantitative Photophysical and Electrochemical Data

The influence of the mesityl group is quantitatively reflected in the photophysical and electrochemical properties of the acridinium photocatalysts. The following tables summarize key data for this compound perchlorate (a common variant) and compares it with related structures to highlight the impact of the 9-substituent.

| Photocatalyst | Ground State Reduction Potential (E₁/₂red) (V vs SCE) | Excited State Reduction Potential (E*₁/₂red) (V vs SCE) | Ground State Oxidation Potential (E₁/₂ox) (V vs SCE) |

| This compound | -0.57[2] | +2.06 | +2.06[2] |

| 9-(2,6-Dimethylphenyl)-10-methylacridinium (Xylyl) | -0.55[2] | - | +2.15[2] |

| 9-(4-Chloro-2,6-dimethylphenyl)-10-methylacridinium | -0.53[2] | - | +2.21[2] |

| 9-(4-Fluoro-2,6-dimethylphenyl)-10-methylacridinium | -0.53[2] | - | +2.20[2] |

| Photocatalyst | Fluorescence Quantum Yield (Φf) | Excited State Lifetime (τ) | Triplet State Lifetime (τT) |

| This compound | 0.04[2] | 4.2 ps[2] | ~30 µs[5][6] |

| 9-(2,6-Dimethylphenyl)-10-methylacridinium (Xylyl) | 0.26[2] | 12 ns[2] | - |

| 9-(4-Chloro-2,6-dimethylphenyl)-10-methylacridinium | 0.56[2] | 21 ns[2] | - |

| 9-(4-Fluoro-2,6-dimethylphenyl)-10-methylacridinium | 0.65[2] | 24 ns[2] | - |

Note: The excited state reduction potential for this compound is often cited for the catalyst in its active state, which can be the triplet state.

Mechanistic Pathways and Experimental Workflows

The photocatalytic cycle of a mesityl acridinium photocatalyst can proceed through several pathways depending on the substrate and reaction conditions. The following diagram illustrates the key steps.

Caption: Photocatalytic cycle of a mesityl acridinium catalyst.

Experimental Protocols

The synthesis of this compound photocatalysts is well-established. Below is a representative protocol for the synthesis of this compound perchlorate.

Synthesis of this compound Perchlorate

This synthesis is typically a two-step process involving a Grignard reaction followed by oxidation and anion exchange.

Step 1: Grignard Reaction of Mesitylmagnesium Bromide with 10-Methylacridone

-

Preparation of Mesitylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromomesitylene in anhydrous tetrahydrofuran (THF) to the magnesium turnings under a nitrogen atmosphere. The reaction mixture is typically stirred and heated to reflux to ensure complete formation of the Grignard reagent.

-

Reaction with 10-Methylacridone: Cool the Grignard reagent to 0 °C. Add a solution of 10-methylacridone in anhydrous THF dropwise to the stirred Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 9-mesityl-9,10-dihydro-10-methylacridine, is often used in the next step without further purification.

Step 2: Oxidation and Anion Exchange

-

Oxidation: Dissolve the crude 9-mesityl-9,10-dihydro-10-methylacridine in a suitable solvent like dichloromethane. Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or simply expose the solution to air while stirring, often in the presence of an acid. The reaction progress can be monitored by TLC or NMR.

-

Anion Exchange: After the oxidation is complete, add an aqueous solution of a salt containing the desired counterion, such as sodium perchlorate (NaClO₄) or tetrafluoroborate (NaBF₄). Stir the biphasic mixture vigorously.

-

Isolation and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) to yield the desired this compound perchlorate as a crystalline solid.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Conclusion

The mesityl group is an indispensable component in the design of highly efficient and robust acridinium photocatalysts. Its unique combination of steric bulk and electron-donating properties facilitates the formation of a long-lived charge-transfer state, which is the cornerstone of its photocatalytic activity. Furthermore, it enhances the stability of the catalyst by sterically protecting the acridinium core. The quantitative data and mechanistic understanding presented in this guide underscore the importance of the mesityl group and provide a solid foundation for researchers and drug development professionals to leverage these powerful catalysts in the synthesis of novel and complex molecules. The continued exploration of acridinium catalysts with tailored 9-aryl substituents will undoubtedly lead to the development of even more powerful and selective photoredox systems.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electron-transfer state of this compound ion with a much longer lifetime and higher energy than that of the natural photosynthetic reaction center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to 9-Mesityl-10-methylacridinium Photocatalysis: Core Principles and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of 9-Mesityl-10-methylacridinium (Mes-Acr⁺) photocatalysis. This organic dye has emerged as a potent and versatile photocatalyst, enabling a wide array of synthetic transformations relevant to academic research and the pharmaceutical industry. This document provides a detailed overview of its mechanism of action, key quantitative data, experimental protocols for its synthesis and application, and visual representations of the catalytic cycles.

Core Principles of Catalysis

This compound stands out as a powerful organic photoredox catalyst due to its unique photophysical properties. Its catalytic activity stems from its ability to engage in two primary modes of action upon visible light irradiation: electron transfer and energy transfer (leading to singlet oxygen generation). This dual reactivity allows it to participate in a broad spectrum of chemical transformations.

Upon absorption of a photon, Mes-Acr⁺ is promoted to a locally excited singlet state (¹LE). This state is characterized by the excitation being localized on the acridinium core. From the ¹LE state, the catalyst can follow two main deactivation pathways that lead to its catalytic activity:

-

Intramolecular Charge Transfer (ICT): The ¹LE state can undergo a rapid intramolecular electron transfer from the electron-rich mesityl group to the excited acridinium core, forming a charge-transfer singlet state (¹CT). This ¹CT state is a key intermediate, possessing both a potent oxidizing site (the mesityl radical cation) and a reducing site (the acridinyl radical). In some cases, intersystem crossing from the ¹CT state can lead to a triplet charge-transfer state (³CT), which has a longer lifetime and can also participate in catalysis.[1]

-

Intersystem Crossing to a Triplet State: Alternatively, the ¹LE can undergo intersystem crossing to form a locally excited triplet state (³LE). This triplet state is a powerful photosensitizer that can transfer its energy to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), which can then participate in various oxygenation reactions (Type II photooxygenation).[1]

The specific reaction pathway that dominates depends on the substrate's redox potential and the reaction conditions, such as the solvent. For substrates with low oxidation potentials, electron transfer from the substrate to the excited catalyst is often favored (Type I photooxygenation). In contrast, in the presence of oxygen and substrates that are less easily oxidized, the generation of singlet oxygen may be the primary pathway.[2]

Quantitative Data

To facilitate the rational design of photocatalytic reactions, a summary of the key photophysical and electrochemical properties of this compound is presented below.

| Property | Value | Conditions | Reference |

| Absorption Maximum (λ_max) | ~430 nm | Acetonitrile | [3] |

| One-Electron Reduction Potential (E_red) | -0.57 V vs SCE | Acetonitrile | [4] |

| One-Electron Oxidation Potential (E_ox) | +2.06 V | Acetonitrile | [4] |

| Triplet State Energy (E_T) | 1.96 eV | - | [5] |

| Quantum Yield of Triplet Formation (Φ_T) | 0.38 | Acetonitrile | [1] |

| Singlet Oxygen Quantum Yield (Φ_Δ) | High | - | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the photocatalyst and its application in representative chemical transformations.

Synthesis of this compound Perchlorate

Several methods have been reported for the synthesis of this compound salts. A common approach involves the reaction of N-methylacridone with an organometallic mesityl reagent.[6][7]

Materials:

-

N-methylacridone

-

Mesityllithium or Mesitylmagnesium bromide

-

Dry tetrahydrofuran (THF)

-

Perchloric acid (HClO₄)

-

Diethyl ether

-

Methanol

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-methylacridone in dry THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of mesityllithium or mesitylmagnesium bromide in THF to the cooled solution of N-methylacridone with stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.[7]

-

Quench the reaction by carefully adding a dilute aqueous solution of perchloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a mixture of methanol and diethyl ether to yield this compound perchlorate as a crystalline solid.[3]

General Procedure for Photocatalytic Anti-Markovnikov Hydroamination of Alkenes

This protocol is adapted from the work of Nicewicz and coworkers and describes the intramolecular hydroamination of an unsaturated amine.[8]

Materials:

-

Unsaturated amine substrate

-

This compound tetrafluoroborate (1-2 mol%)

-

Thiophenol (5-10 mol%)

-

Anhydrous, degassed solvent (e.g., acetonitrile or 1,2-dichloroethane)

-

Visible light source (e.g., blue LEDs, ~450 nm)

Procedure:

-

In a reaction vessel, combine the unsaturated amine substrate, this compound tetrafluoroborate, and thiophenol.

-

Add the anhydrous, degassed solvent.

-

Seal the reaction vessel and place it at a fixed distance from the visible light source.

-

Irradiate the reaction mixture with stirring at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).

-

Upon completion, quench the reaction and purify the product by column chromatography on silica gel.

General Procedure for Photocatalytic Oxygenation of Anthracenes

This procedure is based on the work of Fukuzumi and coworkers for the oxygenation of 9,10-dimethylanthracene.[3]

Materials:

-

9,10-dimethylanthracene

-

This compound perchlorate (e.g., 1.0 x 10⁻³ M)

-

Oxygen-saturated acetonitrile

-

Visible light source (λ > 430 nm)

Procedure:

-

Prepare a solution of 9,10-dimethylanthracene and this compound perchlorate in acetonitrile.

-

Saturate the solution with oxygen by bubbling O₂ gas through it for at least 15 minutes.

-

Irradiate the oxygen-saturated solution with a visible light source (e.g., a xenon lamp with a cutoff filter).

-

Monitor the formation of the epidioxyanthracene product by UV-vis spectroscopy or other suitable methods.

-

After the desired conversion is reached, the solvent can be removed under reduced pressure, and the product can be isolated and purified.

Visualizing Catalytic Pathways

The following diagrams, generated using the DOT language, illustrate the key catalytic cycles and workflows in this compound photocatalysis.

Caption: Generalized catalytic cycle for electron transfer photocatalysis.

Caption: Mechanism of singlet oxygen generation via energy transfer.

Caption: Experimental workflow for anti-Markovnikov hydroamination.

Conclusion

This compound has proven to be a robust and versatile photocatalyst for a variety of organic transformations. Its dual reactivity, accessible through visible light excitation, provides a powerful platform for the development of novel synthetic methodologies. The information presented in this guide, including the fundamental principles, quantitative data, and detailed experimental protocols, is intended to serve as a valuable resource for researchers in academia and industry, facilitating the broader application of this powerful catalytic system in chemical synthesis and drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy this compound Perchlorate (EVT-466193) | 674783-97-2 [evitachem.com]

- 7. RU2582126C1 - Method of producing 9-mesityl-10-methyl acridinium salt - Google Patents [patents.google.com]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

Commercial Availability and Technical Guide to 9-Mesityl-10-methylacridinium Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Mesityl-10-methylacridinium salts have emerged as powerful organophotocatalysts, offering a metal-free alternative for a variety of synthetic transformations. Their unique photophysical and electrochemical properties enable the catalysis of reactions under mild conditions, driven by visible light. This technical guide provides a comprehensive overview of the commercial availability, key properties, and applications of these versatile salts, with a focus on experimental protocols and mechanistic understanding.

Commercial Availability

This compound salts are commercially available from several chemical suppliers, primarily as the perchlorate (ClO₄⁻) and tetrafluoroborate (BF₄⁻) salts. These compounds are typically supplied as yellow to amber crystalline solids with purities often exceeding 97%.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| TCI Chemicals | This compound Perchlorate | 674783-97-2 | C₂₃H₂₂ClNO₄ | 411.88 | >98.0% (HPLC)[1] |

| Sigma-Aldrich (Merck) | This compound tetrafluoroborate | 1442433-71-7 | C₂₃H₂₂BF₄N | 399.23 | Not specified |

| AChemBlock | 9-Mesityl-10-methyl-10-acridinium Perchlorate | 674783-97-2 | C₂₃H₂₂ClNO₄ | 411.88 | 98%[2] |

| EvitaChem | This compound Perchlorate | 674783-97-2 | C₂₃H₂₂ClNO₄ | 411.9 | Not specified[3] |

| BLD Pharm | Acridinium Series Photocatalysts | Various | Various | Various | Various[4] |

| Ambeed | Photoredox Acridinium Catalysts | Various | Various | Various | Various[5] |

Physicochemical Properties

The photocatalytic activity of this compound salts stems from their electronic structure and redox properties. Upon photoexcitation, they can act as potent single-electron transfer agents.

| Property | This compound perchlorate | This compound tetrafluoroborate | Reference |

| One-Electron Reduction Potential (E_red) | -0.57 V vs SCE in CH₃CN | Not explicitly found, but expected to be similar to the perchlorate salt. | [6] |

| One-Electron Oxidation Potential of Excited State (E_ox*) | +2.06 V vs SCE in CH₃CN | Not explicitly found, but expected to be similar to the perchlorate salt. | [6] |

| Absorption Maximum (λ_max) | ~430 nm in CH₃CN | 450 nm (photocatalyst activation) | [7] |

| Emission Maximum (λ_em) | ~500 nm in CH₃CN | Not explicitly found. | [6] |

| Excited State Energy | 2.37 eV | Not explicitly found. | [1] |

| Excited State Lifetime | Can be long-lived (e.g., 2 hours at 203 K in the electron-transfer state) | Not explicitly found. | [1] |

Synthesis

This compound salts can be synthesized through various methods. A common approach involves the reaction of N-methylacridone with a Grignard reagent followed by treatment with the appropriate acid.[3][8]

Caption: Synthetic pathway for this compound salts.

Experimental Protocols

Anti-Markovnikov Hydroamination of Alkenes

This protocol describes a metal-free method for the direct anti-Markovnikov hydroamination of unsaturated amines using a this compound salt as the photocatalyst.[9]

Materials:

-

This compound tetrafluoroborate (1-5 mol%)

-

Unsaturated amine substrate (1.0 equiv)

-

Thiophenol (10-20 mol%) as a hydrogen atom donor

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Visible light source (e.g., blue LEDs, compact fluorescent lamp)

Procedure:

-

In a reaction vessel, combine the unsaturated amine, this compound tetrafluoroborate, and thiophenol.

-

Add the anhydrous solvent and degas the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Irradiate the reaction mixture with a visible light source at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

Caption: Proposed mechanism for anti-Markovnikov hydroamination.

Hydrotrifluoromethylation of Styrenes

This protocol outlines a metal-free method for the hydrotrifluoromethylation of styrenes using a this compound salt and sodium trifluoromethanesulfinate (Langlois' reagent).[10][11]

Materials:

-

This compound salt (e.g., perchlorate or tetrafluoroborate, 1-2 mol%)

-

Styrene substrate (1.0 equiv)

-

Sodium trifluoromethanesulfinate (CF₃SO₂Na) (1.5-2.0 equiv)

-

Thiophenol (stoichiometric) or methyl thiosalicylate (substoichiometric) as a hydrogen atom donor

-

Solvent (e.g., acetonitrile, DMSO)

-

Visible light source (e.g., blue LEDs)

Procedure:

-

To a reaction vessel, add the styrene substrate, this compound salt, sodium trifluoromethanesulfinate, and the hydrogen atom donor.

-

Add the solvent and degas the mixture.

-

Irradiate the reaction with blue LEDs at room temperature.

-

Monitor the reaction by an appropriate analytical method (e.g., ¹⁹F NMR, GC-MS).

-

After completion, perform an aqueous workup and purify the product by column chromatography.

Caption: Workflow for hydrotrifluoromethylation of styrenes.

Conclusion